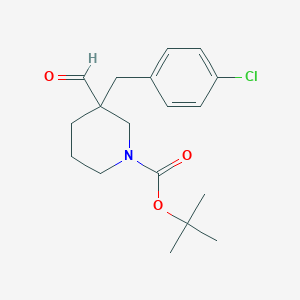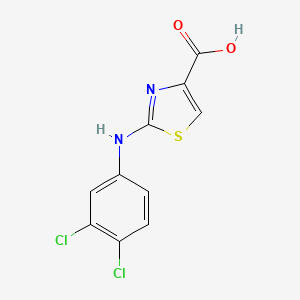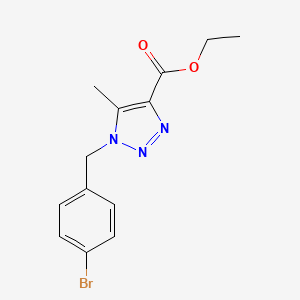![molecular formula C7H4FIN2 B1325028 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-23-7](/img/structure/B1325028.png)
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H4FIN2. It has a molecular weight of 262.02 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cnc2[nH]ccc2c1I . The InChI representation is 1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) . Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine has been synthesized through various methods. For instance, a study presents two routes for preparing 4-fluoro-1H-pyrrolo[2,3-b]pyridine, a related compound, from 1H-pyrrolo[2,3-b]pyridine N-oxide, involving regioselective fluorination techniques (Thibault et al., 2003).
Chemical Reactivity and Modifications : There's significant research on modifying pyrrolo[2,3-b]pyridine derivatives for various applications. For example, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid, a key pharmaceutical intermediate, was achieved through palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Biomedical Research
Kinase Inhibition : Certain derivatives of pyrrolo[2,3-b]pyridine, including compounds structurally similar to this compound, have been studied for their potential as kinase inhibitors. A study details the docking and QSAR analysis of these derivatives as c-Met kinase inhibitors (Caballero et al., 2011).
Anticancer Properties : Research into nortopsentin analogues, which include 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer. These compounds acted as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Applications in Molecular Imaging
- Radioactive Tracers : The compound 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, similar in structure to this compound, was synthesized for imaging dopamine D4 receptors. It involved electrophilic fluorination of a precursor and showed potential in brain imaging studies (Eskola et al., 2002).
Other Scientific Applications
Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors, which are closely related to this compound, have been developed for Fe3+/Fe2+ sensitivity. These were applied in imaging Fe3+ in living cells, demonstrating their utility in biological imaging and sensing applications (Maity et al., 2018).
Biocide Potential : Studies on halogenated indoles and pyrrolo[2, 3-b] pyridine derivatives have shown potential biocide applications for plant-parasitic nematodes and insects. These compounds demonstrated effectiveness against various pests, suggesting a role in agricultural pest control (Rajasekharan et al., 2019).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine plays a role in various biochemical reactions, particularly those involving halogenated compounds. It has been shown to interact with enzymes such as glutamate-gated chloride channels (GluCl), where it acts as an activator . This interaction is crucial for its anthelmintic and insecticidal activities, as it can induce paralysis and death in parasites and insects by disrupting their chloride ion homeostasis . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further influencing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. . This disruption in cellular homeostasis can lead to cell death and has been observed in both in vitro and in vivo studies. Furthermore, this compound can influence cell signaling pathways by modulating the activity of chloride channels, thereby affecting ion flux and cellular excitability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the glutamate-gated chloride channels, leading to their activation and subsequent chloride ion influx . This influx disrupts the electrochemical gradient across the cell membrane, resulting in cellular depolarization and paralysis. Additionally, the compound’s ability to form hydrogen bonds with specific amino acid residues enhances its binding affinity and selectivity for target proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained disruption of cellular homeostasis, particularly in chloride ion regulation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively induce paralysis and death in parasites and insects without causing significant toxicity to the host organism . At higher doses, toxic effects such as respiratory irritation, skin irritation, and eye damage have been observed . These adverse effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include halogenated compound metabolism. Enzymes such as cytochrome P450 oxidases play a role in the biotransformation of this compound, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, the presence of fluorine and iodine atoms can affect the compound’s metabolic stability and resistance to enzymatic degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in target tissues . The compound’s lipophilicity, influenced by the presence of halogen atoms, can also affect its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing the compound to its site of action within the cell .
Propriétés
IUPAC Name |
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNXOHCFQLAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640167 | |
| Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015610-23-7 | |
| Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)


![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)




